Ivosidenib acts as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme []. IDH1 mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG) [, ]. 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, disrupting cellular processes like histone and DNA demethylation, ultimately promoting tumorigenesis []. Ivosidenib binds to mIDH1, effectively inhibiting 2-HG production [, ]. This inhibition leads to a decrease in 2-HG levels, potentially restoring normal cellular functions and promoting differentiation of malignant cells [, ]. Studies suggest that the reduction of 2-HG levels is dose- and drug exposure-dependent [].
Ivosidenib, chemically known as (2S)—N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, belongs to the class of isocitrate dehydrogenase inhibitors. It has been classified under the International Nonproprietary Name system as Ivosidenib and is also referred to by its developmental code AG-120 .
The synthesis of Ivosidenib involves several key steps that optimize yield and purity. One notable method includes a multi-step process starting from L-pyroglutamic acid, o-chlorobenzaldehyde, and 3-amino-5-fluoropyridine. The reaction is typically conducted under nitrogen atmosphere to prevent moisture interference. Key steps include:
Ivosidenib possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C_19H_19ClF_2N_4O_3, with a molecular weight of approximately 392.83 g/mol. The structural features include:
These components are critical for its interaction with the mutant enzyme and contribute to its selectivity and potency against IDH1 mutations .
Ivosidenib primarily acts through competitive inhibition of mutant IDH1 enzymes. The key reaction involves the binding of Ivosidenib to the active site of the mutant enzyme, which prevents the conversion of isocitrate to alpha-ketoglutarate, thereby reducing the production of 2-hydroxyglutarate. The compound exhibits varying inhibitory potency against different IDH1 mutations, with IC50 values ranging from 8 nM to 19 nM depending on the specific mutation type .
The mechanism by which Ivosidenib exerts its therapeutic effects involves:
Ivosidenib exhibits several notable physical and chemical properties:
Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess its thermal stability and behavior upon heating .
Ivosidenib is primarily utilized in oncology for treating cancers associated with IDH1 mutations, particularly:
Beyond clinical applications, ongoing research explores Ivosidenib's potential in combination therapies and its effects on other malignancies harboring similar metabolic dysregulations .
Isocitrate Dehydrogenase 1 (IDH1) is a cytosolic and peroxisomal enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a critical step in the tricarboxylic acid (TCA) cycle. This reaction generates NADPH, essential for maintaining cellular redox balance and supporting biosynthetic reactions. Beyond its metabolic functions, α-KG serves as a cofactor for α-KG-dependent dioxygenases, including ten-eleven translocation (TET) DNA demethylases and Jumonji C-domain-containing histone demethylases. These enzymes regulate epigenetic landscapes by controlling DNA and histone methylation patterns, thereby influencing gene expression and cellular differentiation [2] [7].
Somatic mutations in the IDH1 gene occur predominantly at codon R132 (e.g., R132H, R132C) and are drivers in several cancers. In acute myeloid leukemia (AML), 6–10% of cases harbor IDH1 mutations, while intrahepatic cholangiocarcinoma (iCCA) shows a 15–20% mutation frequency. These mutations confer a gain-of-function alteration rather than a loss of enzymatic activity. The R132 residue lies within the enzyme’s active site, and substitutions disrupt normal substrate binding, enabling neomorphic activity [2] [5] [7].
Mutant IDH1 (mIDH1) exhibits aberrant reductive activity, converting α-KG to the D-enantiomer of 2-hydroxyglutarate (2-HG). This oncometabolite accumulates to supraphysiological levels—reaching 845.9 μg/g in IDH1 R132C-mutated cholangiocarcinoma versus 3.41 μg/g in wild-type tumors, a 248-fold increase [5] [7]. The reaction consumes NADPH and depletes cellular α-KG pools, altering metabolic flux. Crucially, 2-HG structurally resembles α-KG, allowing it to competitively inhibit α-KG-dependent enzymes but not be metabolized by normal pathways [2] [5] [7].
Cancer Type | 2-HG Concentration (μg/g tissue) | Fold Increase vs. Wild-Type |
---|---|---|
AML (mIDH1) | 276.8 ± 231.4 | ~76x |
Cholangiocarcinoma (R132C) | 845.9 | 248x |
Glioma (mIDH1) | 154.9 ± 146.9 (untreated) | ~42x |
2-HG functions as an oncometabolite by disrupting cellular differentiation and promoting tumorigenesis through three primary mechanisms:
Epigenetic Dysregulation: 2-HG competitively inhibits TET enzymes, reducing 5-hydroxymethylcytosine (5hmC) levels and causing DNA hypermethylation. In gliomas, low 2-HG correlates with increased 5hmC (r = -0.82, p<0.001) [6]. Concurrently, JmjC histone demethylase inhibition leads to histone hypermethylation, silencing differentiation-associated genes [6] [7].
Impaired Hypoxia Signaling: 2-HG inhibits prolyl hydroxylases (PHDs), stabilizing hypoxia-inducible factor 1α (HIF-1α). This pseudo-hypoxic state activates glycolytic pathways and angiogenesis, supporting tumor growth [5] [7].
Differentiation Blockade: In AML, high 2-HG levels arrest myeloid differentiation by altering transcription factor networks (e.g., C/EBPα). In vitro, mIDH1 AML blasts exhibit immature morphology and fail to differentiate into mature granulocytes [7].
Enzyme Class | Representative Members | Biological Consequence of Inhibition |
---|---|---|
DNA Demethylases | TET2, TET3 | Genome-wide hypermethylation, silenced tumor suppressors |
Histone Demethylases | KDM4A, KDM6B | H3K9/H3K27 hypermethylation, blocked differentiation |
Prolyl Hydroxylases | PHD1-3 | HIF-1α stabilization, enhanced glycolysis |
Collagen Prolyl Hydroxylases | P4HA1, P4HA2 | Defective extracellular matrix remodeling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7